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molecular formula C18H17N3O4 B8474305 2-[2-(5-Nitrofuran-2-yl)ethenyl]-1-(3-phenoxypropyl)-1H-imidazole CAS No. 61959-55-5

2-[2-(5-Nitrofuran-2-yl)ethenyl]-1-(3-phenoxypropyl)-1H-imidazole

Cat. No. B8474305
M. Wt: 339.3 g/mol
InChI Key: OFSOTBDNXXSVCT-UHFFFAOYSA-N
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Patent
US03993643

Procedure details

Using the same general procedure of Example 1, the captioned compound was prepared using 3-phenoxypropyl bromide and 2-[2-(5-nitro-2-furyl)vinyl]imidazole. The resulting orange product after recrystallization from ethanol-water melted at 85°-86°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:12]([C:15]1[O:19][C:18]([CH:20]=[CH:21][C:22]2[NH:23][CH:24]=[CH:25][N:26]=2)=[CH:17][CH:16]=1)([O-:14])=[O:13]>>[O:1]([CH2:8][CH2:9][CH2:10][N:26]1[CH:25]=[CH:24][N:23]=[C:22]1[CH:21]=[CH:20][C:18]1[O:19][C:15]([N+:12]([O-:14])=[O:13])=[CH:16][CH:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=CC=1NC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the captioned compound was prepared
CUSTOM
Type
CUSTOM
Details
The resulting orange product after recrystallization from ethanol-water melted at 85°-86°

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CCCN1C(=NC=C1)C=CC=1OC(=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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